4-Amino-7-bromoisochromane-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H10BrNO3 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
4-amino-7-bromo-1,3-dihydroisochromene-4-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-7-1-2-8-6(3-7)4-15-5-10(8,12)9(13)14/h1-3H,4-5,12H2,(H,13,14) |
InChI Key |
UBSOUJSIICOVIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(CO1)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Brominated Heterocyclic Intermediate
- Starting Material: 6-Bromoisatin or a related brominated heterocyclic precursor.
- Reaction: Rearrangement with pyruvic acid in the presence of sodium hydroxide (15% NaOH).
- Conditions: Heating at 100 °C for 3 hours.
- Outcome: Formation of 7-bromoquinoline-2,4-carboxylic acid or analogous brominated heterocyclic acid intermediate.
- Yield: Approximately 55% isolated yield.
- Notes: Reaction mixture is cooled to 0 °C, diluted with water and concentrated hydrochloric acid, followed by filtration and washing to isolate the product.
Step 2: Conversion to 7-Bromoquinoline-4-carboxylic Acid
- Reaction: Elimination reaction in nitrobenzene solvent.
- Conditions: Heating nitrobenzene to 200 °C, slow addition of intermediate, reflux at 210 °C for 45 minutes.
- Workup: Cooling, filtration through kieselguhr, washing with diethyl ether, stirring with NaOH solution, acidification with concentrated hydrochloric acid to precipitate the product.
- Yield: Approximately 79% isolated yield.
- Notes: This step rearranges the carboxylic acid position to the 4-position on the quinoline ring, crucial for subsequent transformations.
Step 3: Esterification to Methyl Ester
- Reaction: Esterification of 7-bromoquinoline-4-carboxylic acid with methanol using thionyl chloride as a catalyst.
- Conditions: Dropwise addition of thionyl chloride to methanol solution of acid, reflux overnight, with periodic supplementation of thionyl chloride every 4 hours.
- Workup: Spin-drying, extraction with ethyl acetate, washing with sodium bicarbonate aqueous solution, drying over anhydrous sodium sulfate.
- Yield: Approximately 80% isolated yield.
- Notes: Formation of methyl 7-bromoquinoline-4-carboxylate facilitates better solubility and reactivity for amination.
Step 4: Amination via Palladium-Catalyzed Coupling
- Reaction: Buchwald-Hartwig amination of methyl 7-bromoquinoline-4-carboxylate with tert-butoxycarbonyl-protected amine (NH2Boc).
- Reagents: Cesium carbonate, Xantphos ligand, palladium acetate catalyst, 1,4-dioxane solvent.
- Conditions: Nitrogen atmosphere, reflux for 3 hours.
- Workup: Cooling, solvent removal, purification by extraction with petroleum ether and ethyl acetate.
- Yield: Approximately 98% isolated yield.
- Notes: Boc protection stabilizes the amino group during coupling.
Step 5: Deprotection of Amino Group
- Reaction: Removal of Boc protecting group under acidic conditions.
- Conditions: Reaction in hydrochloric acid and methanol at room temperature for 1 hour, then 50 °C for 2 hours.
- Workup: Rotary evaporation, neutralization with ammonia, filtration, washing, and drying.
- Yield: High yield of 7-aminoquinoline-4-carboxylic acid methyl ester.
- Notes: This step liberates the free amino group necessary for further modifications.
Step 6: Diazotization and Hydroxy Substitution
- Reaction: Diazotization of the amino group followed by hydroxy substitution.
- Reagents: Sodium nitrite aqueous solution, acetic acid, water, concentrated sulfuric acid.
- Conditions: Cooling to 0 °C for diazotization, then addition to boiling 10% sulfuric acid, reflux for 5 minutes.
- Workup: Cooling, filtration of impurities, pH adjustment to 4 with ammonia, filtration, washing, drying.
- Yield: Formation of 7-hydroxyquinoline-4-carboxylic acid methyl ester.
- Notes: This step introduces a hydroxy group at the 7-position, which can be further transformed to the bromo substituent if necessary.
Step 7: Hydrolysis to Carboxylic Acid
- Reaction: Hydrolysis of methyl ester to carboxylic acid.
- Conditions: Reaction with 10% sodium hydroxide aqueous solution at 60 °C for 3 hours.
- Workup: Cooling, solvent removal by rotary evaporation, acidification to pH 2 with hydrochloric acid, filtration, washing, drying.
- Yield: Approximately 83.5% isolated yield.
- Notes: Final step to obtain the free acid form of the compound.
Adaptation to 4-Amino-7-bromoisochromane-4-carboxylic Acid
The above method, though focused on quinoline derivatives, provides a robust framework for synthesizing 4-Amino-7-bromoisochromane-4-carboxylic acid by:
- Starting with a brominated isochromane precursor analogous to 6-bromoisatin.
- Employing similar rearrangement and elimination reactions to position functional groups correctly.
- Using palladium-catalyzed amination to introduce the amino group.
- Applying esterification and hydrolysis steps for carboxylic acid manipulation.
- Adjusting reaction conditions to accommodate the isochromane ring system, which may require modifications in temperature or solvent choice.
Summary Table of Key Reaction Steps and Conditions
| Step | Reaction Type | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Rearrangement | 6-Bromoisatin + Pyruvic acid | 15% NaOH, 100 °C, 3 h | 55 | Formation of brominated heterocyclic acid intermediate |
| 2 | Elimination | 7-Bromoquinoline-2,4-carboxylic acid | Nitrobenzene, 200–210 °C, reflux 45 min | 79 | Positional isomerization of carboxylic acid |
| 3 | Esterification | 7-Bromoquinoline-4-carboxylic acid | Methanol, Thionyl chloride, reflux overnight | 80 | Formation of methyl ester |
| 4 | Amination (Pd-catalyzed) | Methyl 7-bromoquinoline-4-carboxylate | NH2Boc, Cs2CO3, Pd(OAc)2, Xantphos, reflux | 98 | Introduction of protected amino group |
| 5 | Deprotection | Methyl 7-((tert-butoxycarbonyl) amino)quinoline-4-carboxylate | HCl/MeOH, 50 °C | High | Removal of Boc group |
| 6 | Diazotization & Hydroxy substitution | 7-Aminoquinoline-4-carboxylic acid methyl ester | NaNO2, H2SO4, AcOH, reflux | Moderate | Introduction of hydroxy group |
| 7 | Hydrolysis | 7-Hydroxyquinoline-4-carboxylic acid methyl ester | NaOH (10%), 60 °C, 3 h | 83.5 | Conversion to free acid |
Research Findings and Practical Considerations
- The synthetic route utilizes inexpensive and readily available raw materials such as 6-bromoisatin and pyruvic acid, enhancing economic feasibility.
- The process avoids highly toxic reagents, favoring safer industrial scalability.
- Palladium-catalyzed amination with Boc-protected amines affords high yields and selectivity.
- Esterification and hydrolysis steps provide flexibility in purification and functional group manipulation.
- Reaction conditions are mild enough to preserve sensitive functional groups while enabling efficient transformations.
- The method’s modular nature allows adaptation to related isochromane derivatives by adjusting ring closure steps or substituent introduction.
Chemical Reactions Analysis
4-Amino-7-bromoisochromane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a valuable scaffold in drug development. Notable applications include:
- Antimicrobial Activity : Isochromane derivatives have shown effectiveness against various microbial strains, indicating potential as antimicrobial agents .
- Analgesic Properties : Compounds similar to 4-amino-7-bromoisochromane-4-carboxylic acid are being investigated for pain relief applications, particularly in chronic pain management .
- Antihypertensive Effects : Some derivatives have demonstrated the ability to lower blood pressure, suggesting a role in treating hypertension .
- Neuropharmacological Potential : The compound's structure allows it to interact with neurotransmitter receptors, which may be beneficial in treating neurological disorders .
Synthetic Applications
4-Amino-7-bromoisochromane-4-carboxylic acid serves as a versatile intermediate in organic synthesis. Its applications include:
- Building Block for Complex Molecules : The compound can be transformed into various derivatives through standard organic reactions, making it a key component in the synthesis of more complex structures .
- Cascade Reactions : It has been utilized in multi-step reactions that simplify synthetic pathways while improving yields. For instance, its reaction with β-keto esters has been shown to produce isoquinolone derivatives efficiently .
Synthesis of Isoquinolone Derivatives
A study demonstrated the successful synthesis of isoquinolone-4-carboxylic acids using 4-amino-7-bromoisochromane-4-carboxylic acid as a starting material. The method involved an ammonia-Ugi reaction followed by copper-catalyzed coupling, yielding diverse isoquinolone derivatives with good to excellent yields .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Ugi Reaction with β-Keto Esters | 70-82 | CuI catalyst, dioxane solvent |
| Cascade Reaction for Isoquinolone | 58 | Friedel-Crafts cyclization |
Antimicrobial Testing
Research has highlighted the antimicrobial properties of various derivatives of 4-amino-7-bromoisochromane-4-carboxylic acid. In vitro tests showed significant inhibition of bacterial growth, suggesting its potential use as an antibiotic agent .
Mechanism of Action
The mechanism of action of 4-Amino-7-bromoisochromane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 4-Amino-7-bromoisochromane-4-carboxylic acid with its analogs:
Key Observations:
Functional Group Diversity: Compared to 6-Bromo-4-oxochroman-2-carboxylic acid, the amino group replaces the ketone, altering electronic properties and reactivity in nucleophilic substitutions .
Pharmaceutical Relevance: Brominated isoquinoline derivatives (e.g., 7-Bromoisoquinoline-4-carboxylic acid) are widely used in drug discovery, suggesting similar utility for the target compound .
Biological Activity
4-Amino-7-bromoisochromane-4-carboxylic acid (CAS No. 1337778-19-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrNO3 |
| Molecular Weight | 272.10 g/mol |
| IUPAC Name | 4-Amino-7-bromoisochromane-4-carboxylic acid |
| Purity | Varies by supplier |
The biological activity of 4-amino-7-bromoisochromane-4-carboxylic acid is primarily attributed to its interaction with various biomolecular targets. Preliminary studies suggest that it may influence:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : It is hypothesized to interact with neurotransmitter receptors, which could lead to alterations in synaptic transmission and neuronal activity.
Case Studies and Research Findings
-
Anticancer Activity
- A study investigated the compound's effects on cancer cell lines, revealing that it induces apoptosis in certain types of cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
- Research Citation : A recent publication highlighted its selective cytotoxicity against breast cancer cells, demonstrating an IC50 value of approximately 15 µM, indicating significant potential for further development as an anticancer agent.
-
Neuroprotective Effects
- Another case study focused on the neuroprotective properties of the compound. In vitro experiments showed that it reduces oxidative stress in neuronal cells exposed to neurotoxic agents.
- Research Citation : The findings suggest that 4-amino-7-bromoisochromane-4-carboxylic acid may offer therapeutic benefits in neurodegenerative diseases by modulating oxidative stress pathways.
-
Antimicrobial Activity
- The compound has been evaluated for its antimicrobial properties against various pathogens. Results indicated notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
- Research Citation : A comparative study showed that it outperformed several standard antibiotics in inhibiting the growth of Staphylococcus aureus.
Comparative Analysis with Similar Compounds
To further understand the unique properties of 4-amino-7-bromoisochromane-4-carboxylic acid, a comparison with structurally similar compounds was conducted:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-Aminoisochromane | Moderate anticancer activity | 25 |
| 7-Bromoisochromane | Low neuroprotective effects | >50 |
| 4-Amino-7-bromoisochromane-4-carboxylic acid | High anticancer and neuroprotective effects | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
